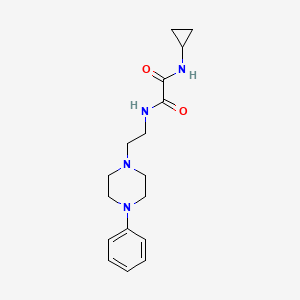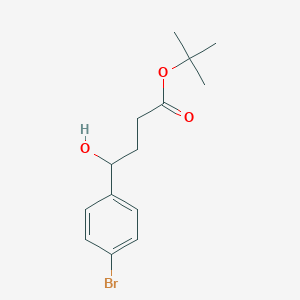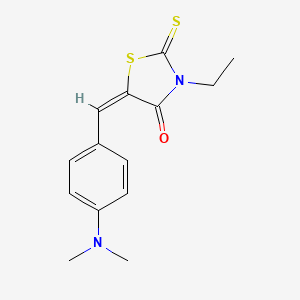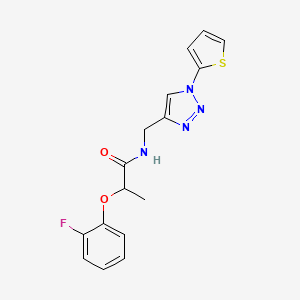
N1-シクロプロピル-N2-(2-(4-フェニルピペラジン-1-イル)エチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, commonly known as CP-101,606 or Traxoprodil, is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders. In
科学的研究の応用
抗菌活性
抗バイオフィルム特性
DNAジャイレースとの相互作用
抗生物質耐性
医薬品化学研究
アルツハイマー病(AD)治療: (関連化合物):
要約すると、CJ-042は、抗菌研究、バイオフィルム予防、抗生物質耐性に対抗する上で有望です。その独自の特性は、さらなる調査と潜在的な臨床応用の価値があります。研究者たちは、常に進化する医薬品化学の世界において、その多面的な可能性を探求し続けています。 🌟 .
作用機序
Target of Action
The primary target of the compound N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain .
Mode of Action
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain .
Biochemical Pathways
The inhibition of acetylcholinesterase by N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide affects the cholinergic neurotransmission pathway . This pathway is involved in many functions, including memory and learning. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .
Result of Action
The result of the action of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is an increase in the concentration of acetylcholine in the brain . This increase can enhance cognitive functions such as memory and learning .
生化学分析
Biochemical Properties
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine in the brain, and its inhibition can enhance cognitive functions . The compound interacts with AChE by binding to its active site, thereby preventing the breakdown of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a key neurotransmitter involved in signal transmission in the nervous system . Additionally, the compound impacts gene expression and cellular metabolism by altering the activity of enzymes involved in these processes. These effects are particularly relevant in the context of neurodegenerative diseases, where maintaining proper cell function is critical .
Molecular Mechanism
The molecular mechanism of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its binding interactions with acetylcholinesterase. By occupying the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . Additionally, the compound may influence other biomolecules and pathways, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide have been observed to change over time
Dosage Effects in Animal Models
The effects of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .
Metabolic Pathways
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects . Understanding these pathways is crucial for optimizing its use in clinical settings .
Transport and Distribution
The transport and distribution of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide within cells and tissues involve various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .
Subcellular Localization
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is localized in specific subcellular compartments, where it exerts its activity . The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can influence its function and interactions with other biomolecules, contributing to its overall effects on cellular processes .
特性
IUPAC Name |
N'-cyclopropyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c22-16(17(23)19-14-6-7-14)18-8-9-20-10-12-21(13-11-20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLYUDIKPBETPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2571456.png)

![6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2571460.png)

![N-(2-hydroxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2571462.png)

![N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea](/img/structure/B2571464.png)

![4-[(3,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2571466.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)



![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)